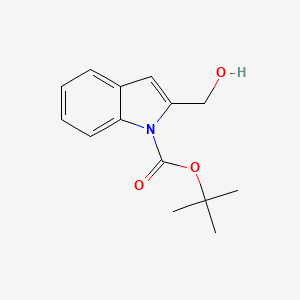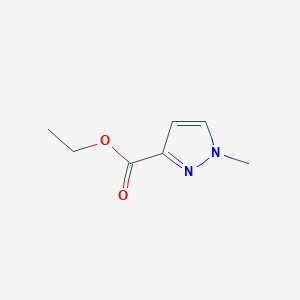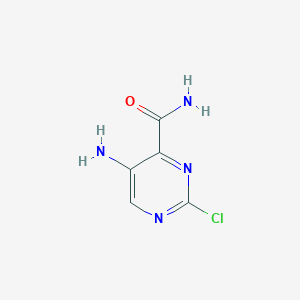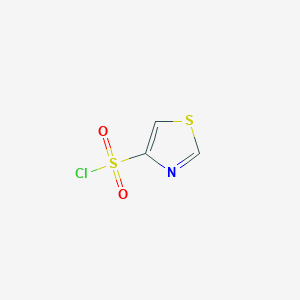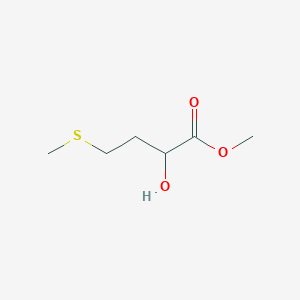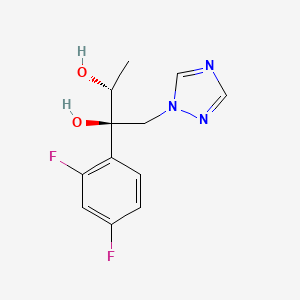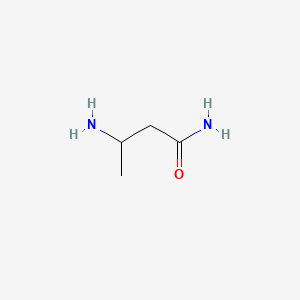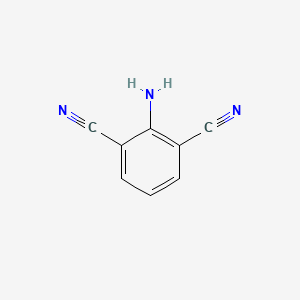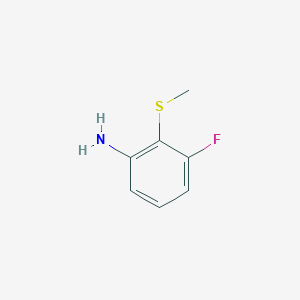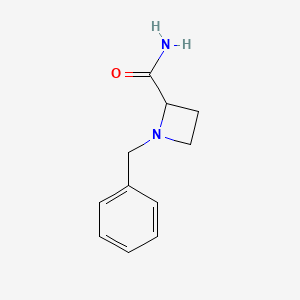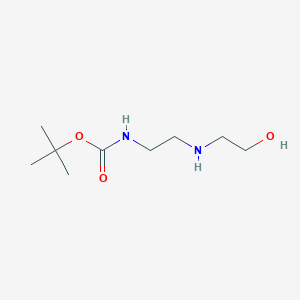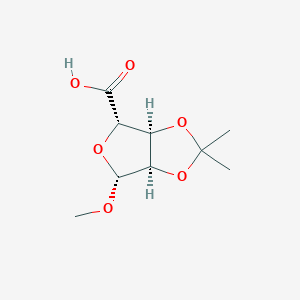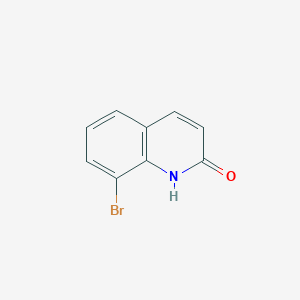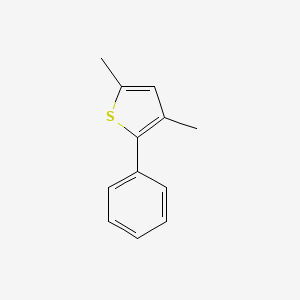
2,4-Dimethyl-5-phenylthiophene
Overview
Description
2,4-Dimethyl-5-phenylthiophene is a thiophene derivative characterized by the presence of two methyl groups and a phenyl group attached to the thiophene ring. This compound is known for its unique electronic properties and has found applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation, where thiophene is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-5-phenylthiophene may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-phenylthiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
2,4-Dimethyl-5-phenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-phenylthiophene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation . The compound’s anti-inflammatory properties are thought to result from the suppression of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2,4-Dimethyl-5-phenylthiophene can be compared with other thiophene derivatives such as:
2-Methylthiophene: Lacks the phenyl group, resulting in different electronic properties and reactivity.
2,5-Dimethylthiophene: Has two methyl groups at different positions, affecting its chemical behavior and applications.
5-Phenylthiophene: Contains only the phenyl group, leading to distinct physical and chemical properties.
Uniqueness: The presence of both methyl and phenyl groups in this compound imparts unique electronic properties, making it particularly useful in organic electronics and materials science .
Properties
IUPAC Name |
3,5-dimethyl-2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLISGGFOYMIIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442395 | |
| Record name | 2,4-Dimethyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-49-5 | |
| Record name | 2,4-Dimethyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of methyl groups to the phenylthiophene structure influence its photochemical properties?
A: Research suggests that the addition of methyl groups to the phenylthiophene structure can significantly impact its photochemical behavior, specifically its intersystem crossing rate. Studies comparing 2-phenylthiophene (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (DMPT) show that DMPT exhibits a significantly faster rate of intersystem crossing (21.6 ± 1.0 ps) compared to PT (102 ± 5 ps) and MPT (132 ± 3 ps) []. This suggests that the methyl groups in DMPT facilitate a more efficient transition from the singlet to the triplet excited state. The exact mechanism behind this enhancement is still under investigation, but it is thought that the methyl groups may influence the energy levels and vibrational coupling between the singlet and triplet states.
Q2: How does the oxidation of this compound to its S,S-dioxide form affect its photochromic and fluorescence properties?
A: The oxidation of this compound to its S,S-dioxide form drastically alters its photochemical properties. When incorporated into a hexatriene-type structure, the oxidized form exhibits photochromic behavior, similar to molecules like triangle terarylene and diarylethene []. Upon irradiation, the oxidized this compound unit undergoes a cyclization reaction to form a colored cyclohexadiene structure. This colored isomer exhibits green or orange fluorescence with relatively high quantum yields. Interestingly, the reverse reaction (cycloreversion) is significantly hindered in the oxidized form, with a markedly low quantum yield (< 0.1%) compared to its non-oxidized counterpart. This suppressed cycloreversion is attributed to intramolecular hydrogen bonding between the S,S-dioxide units and the methyl groups, as revealed by X-ray crystallography and DFT calculations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


